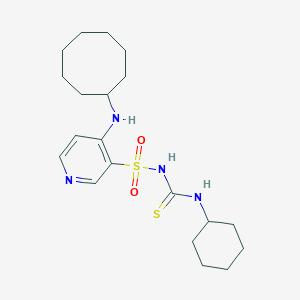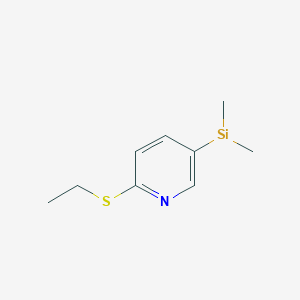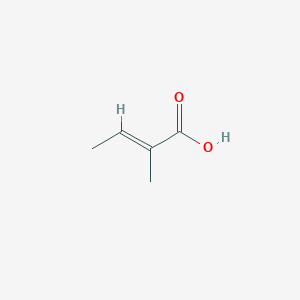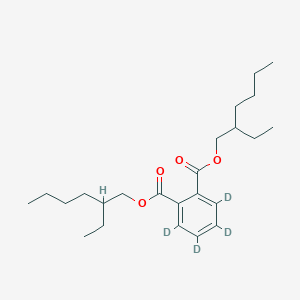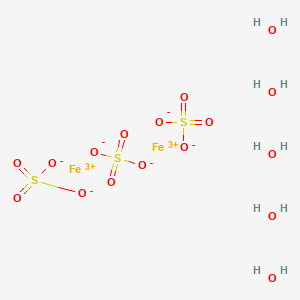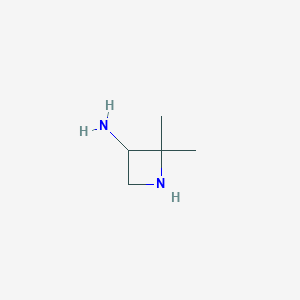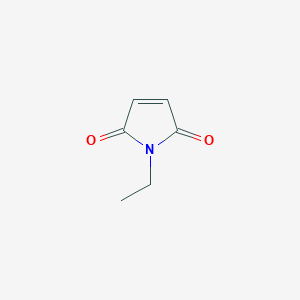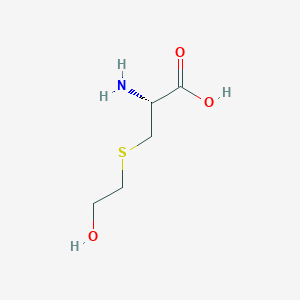
Hydroxyethylcysteine
Overview
Description
Hydroxyethylcysteine is not directly mentioned in the provided papers, but the research does involve various derivatives and analogs of cysteine, which is closely related to this compound. These studies focus on the synthesis and properties of cysteine derivatives, which can offer insights into the behavior of this compound by analogy.
Synthesis Analysis
The synthesis of cysteine derivatives is a common theme across the papers. For instance, arylcysteine derivatives were synthesized as metabolites of polycyclic aromatic hydrocarbons and tested for their ability to act as substrates for aminoacyl-RNA synthetases . Another study describes the efficient preparation of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, which is a device for the synthesis of peptide thioesters . Additionally, optically active homocysteine, a precursor to cysteine, was synthesized from methionine, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of cysteine derivatives plays a crucial role in their reactivity and interaction with biological systems. The structure of the hydrocarbon moiety conjugated with the sulfhydryl group of cysteine determines the synthetases involved in amino acid activation . The stereochemistry of cysteine is also important, as demonstrated by the synthesis of differentially protected (R)- and (S)-2-methylcysteine .
Chemical Reactions Analysis
The reactivity of cysteine derivatives is highlighted in their ability to compete with natural amino acids for activation by aminoacyl-RNA synthetases . The synthesis of peptide thioesters using Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine involves an N- to S-acyl migration, which is a specific type of chemical reaction . The synthesis of cystathionine stereoisomers from homocysteine also involves a condensation reaction under alkaline conditions .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on the properties of related cysteine derivatives. For example, the ability of arylcysteine derivatives to act as substrates for aminoacyl-RNA synthetases suggests specific chemical affinities and reactivities . The synthesis procedures described in the papers also imply certain solubility and stability characteristics necessary for the successful preparation of these compounds .
Scientific Research Applications
1. Homocysteine Metabolism and Neurodegenerative Disorders
Hydroxyethylcysteine plays a role in homocysteine metabolism, which is significant in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. Homocysteine, formed by demethylation of methionine, is implicated in various central nervous system effects and neurodegenerative diseases. Its metabolism intersects with the metabolism of drugs like l-DOPA, used in Parkinson's disease therapy, indicating a potential connection between this compound and neurodegenerative disorders treatment (Blandini et al., 2001).
2. Homocysteine and Vascular Diseases
Hyperhomocysteinemia, associated with elevated homocysteine levels, has been linked to various vascular diseases. Studies suggest that homocysteine-induced endothelial dysfunction may contribute to thromboembolism, atherosclerosis, and other vascular diseases. This implies that controlling homocysteine levels, potentially through this compound, could have therapeutic implications in these conditions (D’Angelo & Selhub, 1997).
3. Antioxidant Properties
Research indicates that compounds related to this compound, such as aminoethylcysteine ketimine decarboxylated dimer, have significant antioxidant properties. These compounds interact with reactive oxygen and nitrogen species, suggesting a potential role for this compound in oxidative stress-related conditions (Macone et al., 2011).
4. Role in Hyperhomocysteinemia and Cognitive Disorders
Elevated homocysteine levels are associated with cognitive disorders and neurotoxicity. The regulation of homocysteine levels through pathways involving this compound could be crucial in managing conditions like Alzheimer's disease and other cognitive impairments (Bhatia & Singh, 2015).
Mechanism of Action
Target of Action
Hydroxyethylcysteine, also known as S-(2-Hydroxyethyl)-L-cysteine, is a small molecule that is classified as an experimental compound . The primary target of this compound is the Gag-Pro-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of retroviruses .
Mode of Action
It is known to interact with its target, the gag-pro-pol polyprotein .
Biochemical Pathways
It belongs to the class of organic compounds known as l-cysteine-s-conjugates . These compounds contain L-cysteine where the thio-group is conjugated .
Result of Action
It is known to interact with the gag-pro-pol polyprotein, which plays a crucial role in the life cycle of retroviruses .
properties
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRVMDVLYIXJF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914076 | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6367-98-2, 97170-10-0 | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine, S-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is S-(2-Hydroxyethyl)-L-Cysteine formed in the body?
A1: S-(2-Hydroxyethyl)-L-cysteine is primarily formed as a detoxification product following exposure to certain VOCs. These compounds undergo metabolic transformations, often involving conjugation with glutathione. [, , , , ] For example, ethylene oxide can be metabolized via direct conjugation with glutathione or through an intermediate epoxide, ultimately leading to the formation of HEMA. [, ]
Q2: Why is S-(2-Hydroxyethyl)-L-Cysteine considered a useful biomarker?
A2: S-(2-Hydroxyethyl)-L-Cysteine is regarded as a specific and sensitive biomarker for exposure to certain VOCs. [, , ] Its presence in urine, even at low concentrations, can indicate recent exposure to compounds like acrylonitrile and ethylene oxide. [, ] This makes it a valuable tool for biological monitoring in occupational and environmental settings.
Q3: How is S-(2-Hydroxyethyl)-L-Cysteine typically measured in urine?
A3: Various analytical methods have been developed for quantifying HEMA in urine. A common approach involves a multi-step process:
- Sample Preparation: Urine samples often undergo solid-phase extraction to isolate and concentrate the analyte. [, ]
- Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate HEMA from other urinary components. [, , ]
- Detection: Tandem mass spectrometry (MS/MS) is a highly sensitive and specific detection method used for HEMA quantification. [, ] Isotope-dilution techniques, incorporating labeled internal standards, enhance accuracy and correct for potential variations in extraction recovery. []
Q4: Have reference ranges been established for S-(2-Hydroxyethyl)-L-Cysteine in the general population?
A4: Yes, research has focused on establishing reference ranges for HEMA in urine. Studies on the US population have aimed to determine baseline levels of this metabolite, which can vary depending on factors like smoking status. []
Q5: Are there differences in S-(2-Hydroxyethyl)-L-Cysteine levels between smokers and non-smokers?
A5: Studies have consistently demonstrated significantly higher levels of HEMA in the urine of smokers compared to non-smokers. [, ] This difference highlights cigarette smoke as a major source of exposure to VOCs that are metabolized to HEMA, such as acrylonitrile. []
Q6: Can S-(2-Hydroxyethyl)-L-Cysteine be used to assess exposure to multiple VOCs simultaneously?
A6: Yes, analytical methods have been developed to simultaneously measure HEMA alongside other mercapturic acid metabolites of different VOCs. [] This enables researchers to assess exposure to multiple compounds from various sources, such as acrylamide, propylene oxide, and N,N-dimethylformamide, in addition to HEMA. []
Q7: Beyond urine, have other biological matrices been investigated for S-(2-Hydroxyethyl)-L-Cysteine detection?
A7: While urine is the most common matrix for HEMA analysis, research has explored its presence in other biological samples. For instance, studies have investigated methods for determining S-(2-hydroxyethyl)cysteine (the deacetylated form of HEMA) in albumin and globin proteins from human blood. [] This suggests the potential for utilizing different matrices to assess VOC exposure and its biological impact.
Q8: Are there any known limitations or challenges associated with using S-(2-Hydroxyethyl)-L-Cysteine as a biomarker?
A8: While HEMA is a valuable biomarker, it's important to consider potential limitations:
- Multiple Sources: HEMA can be derived from various VOCs, making it challenging to pinpoint the specific source of exposure solely based on its levels. []
- Background Exposure: Determining a true baseline for HEMA can be complex due to ubiquitous low-level exposure to certain VOCs in the environment. []
Q9: Does the structure of related compounds influence their metabolism to S-(2-Hydroxyethyl)-L-Cysteine or similar metabolites?
A9: Yes, research has shown that substituents on the double bond of VOCs can influence the metabolic pathways leading to mercapturic acid formation, including HEMA. [] For instance, introducing a methyl or phenyl group to acrylonitrile significantly alters the ratio of cyano- to hydroxy-mercapturic acid metabolites produced. [] This highlights the role of structural modifications in influencing the metabolic fate and excretion profiles of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






